Cas no 22112-83-0 (Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester)

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester structure
22112-83-0 structure
Nombre del producto:Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
Número CAS:22112-83-0
MF:C52H38N4O8
Megavatios:846.8801
MDL:MFCD00218869
CID:890666
PubChem ID:135414044

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Propiedades químicas y físicas

Nombre e identificación

    • MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER
    • 2-hydroxypropanoyl CoA
    • 2-hydroxypropionyl CoA
    • 4-COOMe-H2TPP
    • 5,10,15,20-meso-tetrakis(4-(methylcarboxy)phenyl)-21H,23H-porphine
    • Coenzyme A,lactoyl
    • Lactoyl-CoA
    • Lactoyl-coenzyme A
    • Lactyl-coa
    • T(-COOCH3)PPH2
    • tetramethyl 4,4',4'',4'''-porphyrin-5,10,15,20-tetrabenzoate
    • Tetramethyl meso-tetraphenylporphine-4,4',4'',4'''-tetracarboxylate
    • NSC131054
    • BC600205
    • Tetra(4-carboxyphenyl)porphine tetramethyl ester
    • 5,10,15,20-tetrakis(4-(methoxycarbonyl) phenyl)porphyrin
    • meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester ;Tetramethyl meso-tetraphenylporphine-4,4',4'',4'''-tetracarboxylate
    • methyl 4-[(5Z,10Z,14Z,19Z)-10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate
    • D95421
    • 22112-83-0
    • 5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
    • SCHEMBL3892703
    • 5,10,15,20-Tetra(4-methoxycarbonylphenyl)-21H,23H-porphyrin
    • BS-28092
    • methyl 4-[10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate
    • MFCD00218869
    • 5-10-15-20-(tetra-4-methoxycarbonylphenyl)porphyrin
    • 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
    • CS-0085915
    • AKOS040768039
    • T3918
    • methyl 4-{7,12,17-tris[4-(methoxycarbonyl)phenyl]-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),.1,(1)(1).1(1)(3),(1)]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaen-2-yl}benzoate
    • NSC-131054
    • 5,10,15,20-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
    • J-014511
    • YSWG133
    • MESO-TETRA(4-CARBOXYPHENYL)PORPHINETETRAMETHYLESTER
    • Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, tetramethyl ester (9CI)
    • Benzoic acid, 4,4',4'',4'''-(5,10,15,20-porphinetetrayl)tetra-, tetramethyl ester (8CI)
    • 1,1',1'',1'''-Tetramethyl 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoate]
    • NSC 131054
    • Tetrakis(4-carbomethoxyphenyl)porphyrin
    • Tetrakis(4-methoxycarbonylphenyl)porphyrin
    • methyl 4-{7,12,17-tris[4-(methoxycarbonyl)phenyl]-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3(24),4,6,8,10,12,14,16(22),17,19-undecaen-2-yl}benzoate
    • 5,10,15,20-Tetra(4-carboxyphenyl)porphine tetramethyl ester
    • DB-413278
    • NVCZKUSRWBBGAH-UHFFFAOYSA-N
    • Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
    • MDL: MFCD00218869
    • Renchi: 1S/C52H38N4O8/c1-61-49(57)33-13-5-29(6-14-33)45-37-21-23-39(53-37)46(30-7-15-34(16-8-30)50(58)62-2)41-25-27-43(55-41)48(32-11-19-36(20-12-32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-9-17-35(18-10-31)51(59)63-3/h5-28,53,56H,1-4H3/b45-37-,45-38-,46-39-,46-41-,47-40-,47-42-,48-43-,48-44-
    • Clave inchi: NVCZKUSRWBBGAH-PJEPRTEXSA-N
    • Sonrisas: O(C([H])([H])[H])C(C1C([H])=C([H])C(=C([H])C=1[H])C1C2C([H])=C([H])C(=C(C3C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=3[H])C3=C([H])C([H])=C(C(C4C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=4[H])=C4C([H])=C([H])C(C(C5C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=5[H])=C5C([H])=C([H])C=1N5[H])=N4)N3[H])N=2)=O |c:23,98,t:67,92|

Atributos calculados

  • Calidad precisa: 846.268964g/mol
  • Carga superficial: 0
  • XLogP3: 9.8
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 10
  • Cuenta de enlace giratorio: 12
  • Masa isotópica única: 846.268964g/mol
  • Masa isotópica única: 846.268964g/mol
  • Superficie del Polo topológico: 163Ų
  • Recuento de átomos pesados: 64
  • Complejidad: 1370
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • PSA: 161.50000
  • Logp: 6.01260

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1296839-25g
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
22112-83-0 97%
25g
$1000 2024-06-05
Ambeed
A986233-1g
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
22112-83-0 96%
1g
$74.0 2025-02-20
Ambeed
A986233-5g
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
22112-83-0 96%
5g
$299.0 2025-02-20
eNovation Chemicals LLC
D566589-25g
eso-tetra(4-carboxyphenyl)porphine tetramethyl ester
22112-83-0 97%
25g
$1200 2023-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-263462A-1g
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester,
22112-83-0
1g
¥2888.00 2023-09-05
Frontier Specialty Chemicals
T846-1 g
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester
22112-83-0
1g
$ 77.00 2022-11-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T856280-5g
Tetramethyl 4,4',4'',4'''-(5,10,15,20-porphyrintetrayl)tetrabenzo ate
22112-83-0 97%
5g
¥3,820.00 2022-01-10
eNovation Chemicals LLC
Y1296839-5g
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
22112-83-0 97%
5g
$300 2024-06-05
eNovation Chemicals LLC
D566589-100g
eso-tetra(4-carboxyphenyl)porphine tetramethyl ester
22112-83-0 97%
100g
$2000 2023-09-03
Frontier Specialty Chemicals
T846-10 g
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester
22112-83-0
10g
$ 462.00 2022-11-04

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1S:EtCO2H, 12 h, 140°C
Referencia
Endowing Porphyrinic Metal-Organic Frameworks with High Stability by a Linker Desymmetrization Strategy
By Han, Wentao et al, Journal of the American Chemical Society, 2023, 145(17), 9665-9671

Métodos de producción 2

Condiciones de reacción
1.1S:EtCO2H, rt; 12 h, reflux
Referencia
A cascade catalytic system of photocatalytic oxidation based on Cu@PCN-222(Ni) and enzyme catalysis for the synthesis of chalcone compounds in one pot
By Yu, Yuan et al, Journal of Catalysis, 2022, 415, 102-111

Métodos de producción 3

Condiciones de reacción
1.1S:EtCO2H, 24 h, 150°C
Referencia
A novel Porphyrin-doped MIL-53(Fe) photocatalyst with enhanced photocatalytic performance
By Xu, Maosen et al, Materials Letters, 2023, 330, 133297

Métodos de producción 4

Condiciones de reacción
1.1S:AcOH, 15 min, 120°C
Referencia
Synthesis of a highly emissive carboxylated pyrrolidine-fused chlorin for optical sensing of TATP vapours
By Vargas, Alejandro P. et al, Dyes and Pigments, 2021, 195, 109721

Métodos de producción 5

Condiciones de reacción
1.1R:EtCO2H, reflux
Referencia
Zirconium-Porphyrin-Based Metal-Organic Framework Hollow Nanotubes for Immobilization of Noble-Metal Single Atoms
By He, Ting et al, Angewandte Chemie, 2018, 57(13), 3493-3498

Métodos de producción 6

Condiciones de reacción
1.1S:EtCO2H, 12 h, 130°C
Referencia
Glutathione responsive nitric oxide release for enhanced photodynamic therapy by a porphyrinic MOF nanosystem
By Xia, Mengtong et al, Chemical Engineering Journal (Amsterdam, 2022, 442(Part_2), 136295

Métodos de producción 7

Condiciones de reacción
1.1S:EtCO2H, 12 h, reflux
Referencia
Urate oxidase loaded in PCN-222(Fe) with peroxidase-like activity for colorimetric detection of uric acid
By Liang, Xiao et al, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2021, 9(34), 6811-6817

Métodos de producción 8

Condiciones de reacción
1.1R:EtCO2H
Referencia
Tuning band structures of Hf-PCN-224(M) for β-Carbonyl C(sp3)-H bond activation and difunctionalization: Tandem C(sp3) radical cross-coupling through photoredox
By Zhang, Lingjuan et al, Applied Catalysis, 2023, 321, 122049

Métodos de producción 9

Condiciones de reacción
1.1S:EtCO2H, rt; 12 h, 140°C
Referencia
Au-nanorod-modified PCN-222(Cu) for H2 evolution from HCOOH dehydrogenation by photothermally enhanced photocatalysis
By Wang, Yao et al, Chemical Communications (Cambridge, 2022, 58(61), 8520-8523

Métodos de producción 10

Condiciones de reacción
1.1R:EtCO2H
Referencia
Encapsulation of Porphyrin-Fe/Cu Complexes into Coordination Space for Enhanced Selective Oxidative Dehydrogenation of Aromatic Hydrazides
By Zhang, Dongxu et al, Small, 2020, 16(50), 2004679

Métodos de producción 11

Condiciones de reacción
1.1S:EtCO2H, 14 h, 150°C
Referencia
Mixed-matrix membranes containing zero-dimension porphyrin-based complex for propylene/propane separation
By Peng, Donglai et al, Separation and Purification Technology, 2023, 314, 123656

Métodos de producción 12

Condiciones de reacción
1.1R:EtCO2H, 12 h, reflux
Referencia
Porphyrinic MOF Film for Multifaceted Electrochemical Sensing
By Zhou, Zhenyu et al, Angewandte Chemie, 2021, 60(37), 20551-20557

Métodos de producción 13

Condiciones de reacción
1.1S:EtCO2H, 12 h, reflux
Referencia
Ligand engineering of Au nanoclusters with multifunctional metalloporphyrins for photocatalytic H2O2 production
By Xue, Qiang et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(15), 8371-8377

Métodos de producción 14

Condiciones de reacción
1.1S:EtCO2H, rt; 12 h, reflux
Referencia
A two-dimensional Bi-based porphyrin metal-organic framework photocatalyst for white light-driven selective oxidation of sulfides
By Xie, Dale et al, Catalysis Science & Technology, 2022, 12(10), 3254-3260

Métodos de producción 15

Condiciones de reacción
1.1S:EtCO2H, rt; 12 h, 140°C
Referencia
Metalloporphyrin modified defective TiO2 porous cages with the enhanced photocatalytic activity for coupling of hydrogen generation and tetracycline removal
By Lu, Haiyue et al, RSC Advances, 2023, 13(13), 8822-8829

Métodos de producción 16

Condiciones de reacción
1.1S:EtCO2H, 5 min, rt; 12 h, reflux
Referencia
Effective visible-light CO2 photoreduction over (metallo)porphyrin-based metal-organic frameworks to achieve useful hydrocarbons
By Hariri, Roya and Dehghanpour, Saeed, Applied Organometallic Chemistry, 2021, 35(12), e6422

Métodos de producción 17

Condiciones de reacción
1.1R:EtCO2H, 10 h, reflux
Referencia
Symmetry-Guided Synthesis of N,N'-Bicarbazole and Porphyrin-Based Mixed-Ligand Metal-Organic Frameworks: Light Harvesting and Energy Transfer
By Fiankor, Christian et al, Journal of the American Chemical Society, 2021, 143(48), 20411-20418

Métodos de producción 18

Condiciones de reacción
1.1S:EtCO2H, 15 min; 2 h, reflux
Referencia
Staged oxidation of hydrocarbons with simultaneously enhanced conversion and selectivity employing O2 as oxygen source catalyzed by 2D metalloporphyrin-based MOFs possessing bimetallic active centers
By Shen, Hai-Min et al, Chemical Engineering Journal (Amsterdam, 2022, 443, 136126

Métodos de producción 19

Condiciones de reacción
1.1S:EtCO2H, 4 h, reflux; rt
Referencia
Ultrafast dynamics of the liquid deposited blend film of porphyrin donor and perylene diimide acceptor
By Zeb, Johar et al, Chemical Physics, 2022, 559, 111547

Métodos de producción 20

Condiciones de reacción
1.1S:EtCO2H, reflux; 12 h, reflux
Referencia
Mechanistic Elucidations of Highly Dispersed Metalloporphyrin Metal-Organic Framework Catalysts for CO2 Electroreduction
By Smith, Michael R. et al, Angewandte Chemie, 2023, 62(8), e202218208

Métodos de producción 21

Condiciones de reacción
1.1R:EtCO2H, 1.5 h, reflux
Referencia
Fundamental electronic changes upon intersystem crossing in large aromatic photosensitizers: free base 5,10,15,20-tetrakis(4-carboxylatophenyl)porphyrin
By Buechner, Robby et al, Physical Chemistry Chemical Physics, 2022, 24(12), 7505-7511

Métodos de producción 22

Condiciones de reacción
1.1S:EtCO2H, 10 min, reflux; 2 h, reflux; 24 h, rt
Referencia
Relay catalysis of hydrocarbon oxidation using O2 in the confining domain of 3D metalloporphyrin-based metal-organic frameworks with bimetallic catalytic centers
By Shen, Hai-Min et al, Chemical Engineering Science, 2022, 260, 117825

Métodos de producción 23

Condiciones de reacción
1.1S:EtCO2H, 30 min; 140°C
Referencia
Boosting Cascade Electron Transfer for Highly Efficient CO2 Photoreduction
By Li, Na et al, Solar RRL, 2021, 5(11), 2100558

Métodos de producción 24

Condiciones de reacción
1.1S:EtCO2H, 2 h, 142°C
Referencia
Engineered Iron-Based nanoplatform amplifies repolarization of M2-Like Tumor-Associated Macrophages for enhanced cancer immunotherapy
By Wei, Zhaohan et al, Chemical Engineering Journal (Amsterdam, 2022, 433(Part_3), 133847

Métodos de producción 25

Condiciones de reacción
1.1S:EtCO2H, rt; 12 h, reflux
Referencia
Third-order nonlinear responses of symmetrical meso-substitutes porphyrin derivatives
By Nadafan, Marzieh et al, Optik (Munich, 2022, 265, 169476

Métodos de producción 26

Condiciones de reacción
1.1S:EtCO2H, 1 h, reflux
Referencia
Potentiometric determination of copper(II) ions based on a porphyrin derivative
By Ozbek, Oguz and Isildak, Omer, Journal of the Chinese Chemical Society (Weinheim, 2022, 69(7), 1060-1069

Métodos de producción 27

Condiciones de reacción
1.1S:EtCO2H, reflux
Referencia
Tailoring Layer Number of 2D Porphyrin-Based MOFs Towards Photocoupled Electroreduction of CO2
By Yang, Deren et al, Advanced Materials (Weinheim, 2022, 34(7), 2107293

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Raw materials

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Preparation Products

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:22112-83-0)Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
Número de pedido:A1007903
Estado del inventario:in Stock/in Stock/in Stock
Cantidad:5g/10g/25g
Pureza:99%/99%/99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 15:06
Precio ($):269.0/518.0/1037.0

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